molecular formula C15H14N2O2 B249979 3-[(Phenylacetyl)amino]benzamide

3-[(Phenylacetyl)amino]benzamide

Cat. No.: B249979
M. Wt: 254.28 g/mol
InChI Key: WXKFBOZQFRRNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Phenylacetyl)amino]benzamide is a benzamide derivative characterized by a phenylacetyl group attached to the amino position of the benzamide core. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals to materials science, often serving as intermediates in drug synthesis or as bioactive molecules themselves .

The phenylacetyl moiety in this compound may influence its solubility, stability, and intermolecular interactions, as seen in structurally related amides (e.g., nilotinib, a tyrosine kinase inhibitor containing a benzamide backbone) .

Properties

IUPAC Name

3-[(2-phenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)12-7-4-8-13(10-12)17-14(18)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKFBOZQFRRNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Chloro-N-phenylbenzamide ()

  • Structure : A chloro substituent at the 3-position and a phenyl group on the amide nitrogen.
  • Properties: Crystallizes in a monoclinic system (space group P21/c) with distinct hydrogen-bonding networks. Molecular weight: 231.67 g/mol.
  • Applications : Studied for substituent effects on crystal packing and intermolecular interactions, relevant to solid-state chemistry .

3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide ()

  • Structure: Amino group at the 3-position and a trifluoromethylphenyl group on the amide nitrogen.
  • Properties: Molecular weight: 280.24 g/mol. H-bond donors/acceptors: 2/5, suggesting moderate solubility in polar solvents.
  • Applications: Potential pharmaceutical intermediate due to its trifluoromethyl group, which enhances metabolic stability .

3-[(2-Chloroacetyl)amino]-N-(2,3-dimethylphenyl)benzamide ()

  • Structure : Chloroacetyl and dimethylphenyl substituents.
  • Properties :
    • Purity: >99% (industrial grade).
    • Used in medicinal chemistry for C–H functionalization reactions.
  • Applications : Pharmaceutical intermediate for anticancer or antiviral agents .

Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-[(Phenylacetyl)amino]benzamide Phenylacetyl, amide Not reported Hypothesized solubility modulation -
3-Chloro-N-phenylbenzamide Cl, Ph 231.67 Crystal engineering
3-Amino-N-(3-CF3-Ph)-benzamide NH2, CF3-Ph 280.24 Metabolic stability in drug design
Nilotinib (4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide) Pyrimidinyl, methyl, pyridinyl 529.46 BCR-ABL kinase inhibition (anticancer)

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